molecular formula C14H22N2O2S B1409140 N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide CAS No. 1799602-69-9

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Cat. No. B1409140
M. Wt: 282.4 g/mol
InChI Key: PKZZRLMVXYICKK-UHFFFAOYSA-N
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Description

“N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” is a chemical compound with the molecular formula C14H20N2O . It is also known by other names such as Norfentanyl, N-Phenyl-N-(4-piperidinyl)propanamide, and N-phenyl-N-piperidin-4-ylpropionamide .


Synthesis Analysis

The synthesis of piperidine derivatives, which includes “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, has been a subject of interest in the field of organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” can be represented as a 2D Mol file . The IUPAC Standard InChIKey for this compound is PMCBDBWCQQBSRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide” include a molecular weight of 232.3214 . More specific properties such as melting point and NMR spectrum data are not available in the retrieved data.

Scientific Research Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry . Here are some general applications of piperidine derivatives:

  • Pharmaceutical Industry

    • Summary: Piperidine derivatives are among the most important synthetic fragments for designing drugs .
    • Method: Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .
    • Results: Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Drug Discovery

    • Summary: Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
    • Method: Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .
    • Results: Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide”, is an important task of modern organic chemistry . This opens up future directions for research in this field.

properties

IUPAC Name

N-(3-piperidin-4-ylphenyl)propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-11(2)19(17,18)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15-16H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZZRLMVXYICKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NC1=CC=CC(=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 2
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 3
Reactant of Route 3
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 4
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 5
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide
Reactant of Route 6
N-(3-(Piperidin-4-yl)phenyl)propane-2-sulfonamide

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